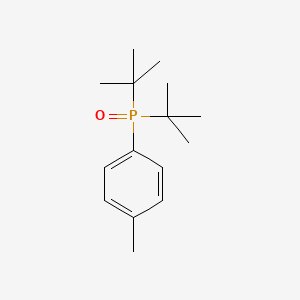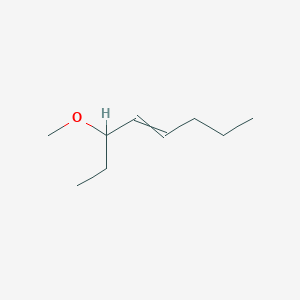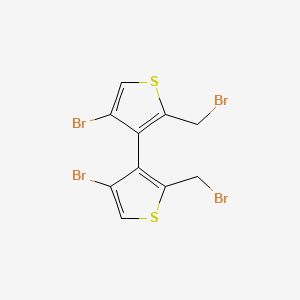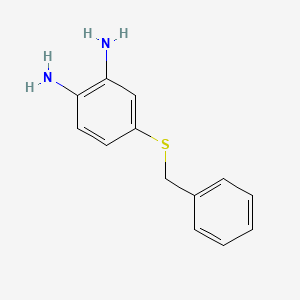
Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- is an organophosphorus compound with the molecular formula C14H23OP. This compound is characterized by the presence of a phosphine oxide group bonded to two tert-butyl groups and a 4-methylphenyl group. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- typically involves the reaction of tert-butylphosphine with 4-methylphenyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine oxide. The reaction mixture is then subjected to oxidation using hydrogen peroxide or a similar oxidizing agent to yield the desired phosphine oxide compound.
Industrial Production Methods
In an industrial setting, the production of phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to the corresponding phosphine under specific conditions.
Substitution: The tert-butyl and 4-methylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction results in the formation of the corresponding phosphine.
Applications De Recherche Scientifique
Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mécanisme D'action
The mechanism by which phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Comparaison Avec Des Composés Similaires
Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- can be compared with other similar compounds, such as:
Phosphine oxide, bis(1,1-dimethylethyl)-: This compound lacks the 4-methylphenyl group, resulting in different chemical properties and reactivity.
Phosphine oxide, (1R)-[1,1’-binaphthalene]-2,2’-diylbis[bis(4-methylphenyl)-: This compound has a more complex structure with additional aromatic rings, leading to different applications and interactions.
The uniqueness of phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
55454-48-3 |
|---|---|
Formule moléculaire |
C15H25OP |
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
1-ditert-butylphosphoryl-4-methylbenzene |
InChI |
InChI=1S/C15H25OP/c1-12-8-10-13(11-9-12)17(16,14(2,3)4)15(5,6)7/h8-11H,1-7H3 |
Clé InChI |
ARBMYRXRZTZTAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)P(=O)(C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol](/img/structure/B14634101.png)
![Acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14634107.png)



![1-Chloro-2-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14634129.png)


![1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one](/img/structure/B14634138.png)
![dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate](/img/structure/B14634144.png)
![10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14634150.png)
![1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene](/img/structure/B14634164.png)


